VEGFR2 Inhibitory Potency: 62-Fold Improvement in IC50 Relative to SU5416
SU5208 demonstrates a VEGFR2 (KDR) inhibitory IC50 value of 0.02 µM (20 nM) in cell-free kinase assays . In contrast, its closest structural analog and comparative benchmark, Semaxanib (SU5416), exhibits an IC50 of 1.23 µM for the same target . This represents a 62-fold (approximately 1.8 orders of magnitude) higher potency for SU5208 at the VEGFR2 target site.
| Evidence Dimension | VEGFR2 (KDR) inhibitory activity |
|---|---|
| Target Compound Data | IC50 = 0.02 µM (20 nM) |
| Comparator Or Baseline | Semaxanib (SU5416) IC50 = 1.23 µM |
| Quantified Difference | 62-fold higher potency for SU5208 |
| Conditions | Cell-free kinase assay |
Why This Matters
For experiments requiring robust VEGFR2 inhibition at lower concentrations, SU5208 provides a significantly higher potency than SU5416, enabling lower working concentrations and potentially reducing off-target effects related to compound accumulation.
